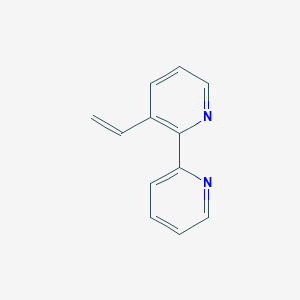![molecular formula C43H48O10 B14298411 Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate CAS No. 125606-09-9](/img/structure/B14298411.png)
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-butoxybenzoyl groups attached to a nonanedioate backbone, making it a versatile molecule in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate typically involves esterification reactions. One common method is the reaction of 4-butoxybenzoic acid with nonanedioic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, facilitated by the presence of the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate involves its interaction with molecular targets through its functional groups. The ester linkages and benzoyl groups allow it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include ester hydrolysis, nucleophilic attack, and radical formation.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-hydroxyphenyl)methane
- Bis(4-methoxyphenyl)methane
- Bis(4-aminophenyl)methane
Uniqueness
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate stands out due to its unique combination of butoxybenzoyl groups and nonanedioate backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dielectric properties and high thermal stability.
Propiedades
Número CAS |
125606-09-9 |
|---|---|
Fórmula molecular |
C43H48O10 |
Peso molecular |
724.8 g/mol |
Nombre IUPAC |
bis[4-(4-butoxybenzoyl)oxyphenyl] nonanedioate |
InChI |
InChI=1S/C43H48O10/c1-3-5-30-48-34-18-14-32(15-19-34)42(46)52-38-26-22-36(23-27-38)50-40(44)12-10-8-7-9-11-13-41(45)51-37-24-28-39(29-25-37)53-43(47)33-16-20-35(21-17-33)49-31-6-4-2/h14-29H,3-13,30-31H2,1-2H3 |
Clave InChI |
RADUBFOJGAUWFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
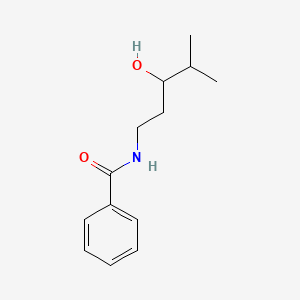
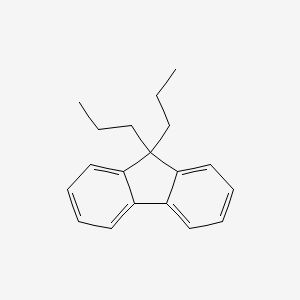
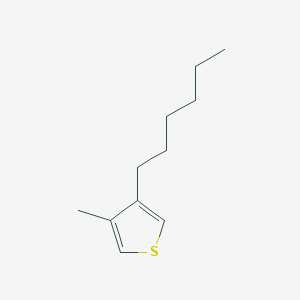
methanone](/img/structure/B14298376.png)

![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
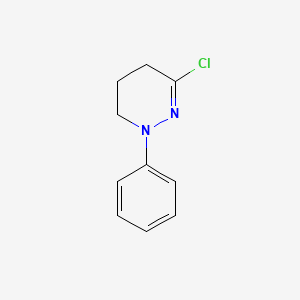

![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
